molecular formula C12H14N2OS B3027638 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol CAS No. 1353952-49-4

1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol

Cat. No. B3027638
CAS RN: 1353952-49-4
M. Wt: 234.32
InChI Key: WLOKCWSZUDDCPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compound 1 involves several steps. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to yield intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides. These intermediates then undergo further reactions with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to produce the final derivatives .

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties: Novel quinoline containing 3-piperidin-4-yl-benzo[d]isoxazoles exhibit promising in vitro antimicrobial activity. The antimicrobial activity of these compounds is associated with their energy difference (ΔE) HOMO and LUMO energy levels, providing insights for developing novel antimicrobial quinoline derivatives (Marganakop et al., 2022).

Antifungal and Antibacterial Properties

  • Synthesis and Bioactivity of Benzisothiazol Derivatives: Benzisothiazol derivatives, including the 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol, have been found effective against Mycobacterium tuberculosis DNA GyrB inhibition. This suggests their potential in developing novel treatments for tuberculosis (Reddy et al., 2014).

Anti-arrhythmic Activity

  • Application in Cardiac Health: Compounds derived from 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol have shown significant anti-arrhythmic activity, indicating potential applications in the treatment of cardiac arrhythmias (Abdel‐Aziz et al., 2009).

Anti-inflammatory and Antimicrobial Agents

  • Therapeutic Agents: Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, synthesized from 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol, have been evaluated for their anti-inflammatory and antimicrobial properties. These molecules displayed promising in vitro activity, highlighting their potential as therapeutic agents (Kumara et al., 2017).

Pharmacokinetics and Drug Metabolism

  • Drug Development Insights: Research on compounds related to 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol has provided valuable insights into the pharmacokinetics and drug metabolism. This includes understanding the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel therapeutics (Teffera et al., 2013).

properties

IUPAC Name

1-(1,2-benzothiazol-3-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-9-5-7-14(8-6-9)12-10-3-1-2-4-11(10)16-13-12/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOKCWSZUDDCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260901
Record name 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol

CAS RN

1353952-49-4
Record name 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353952-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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